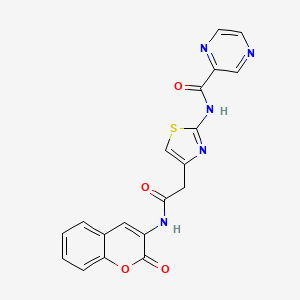

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

描述

The compound N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide features a coumarin core (2-oxo-2H-chromen-3-yl) linked via an aminoethyl group to a thiazole ring, which is further connected to a pyrazine-2-carboxamide moiety.

属性

IUPAC Name |

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4S/c25-16(23-13-7-11-3-1-2-4-15(11)28-18(13)27)8-12-10-29-19(22-12)24-17(26)14-9-20-5-6-21-14/h1-7,9-10H,8H2,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDBBCMQNFJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

生物活性

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a novel compound that combines structural elements from thiazole, pyrazine, and coumarin derivatives. This hybridization suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O5S |

| Molecular Weight | 398.44 g/mol |

| IUPAC Name | This compound |

The biological activity of the compound is hypothesized to stem from its ability to interact with various cellular targets:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the pyrazine and thiazole moieties may contribute to this activity by affecting signaling pathways involved in cell growth.

- Antioxidant Activity : Coumarin derivatives often exhibit antioxidant properties, which may help mitigate oxidative stress in cells, thereby enhancing their therapeutic potential against cancer and other diseases.

- Enzyme Inhibition : The structural components suggest possible inhibition of enzymes such as topoisomerases, which are critical for DNA replication and transcription.

Cytotoxicity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A summary of cytotoxicity findings is presented below:

These results indicate a selective cytotoxicity towards HepG2 and MCF7 cell lines, which are representative models for liver and breast cancer, respectively.

Case Studies

- Study on Pyrazoline Hybrids : A recent study highlighted the anticancer activity of pyrazoline hybrids that share structural similarities with the target compound. These hybrids demonstrated significant inhibition of tumor growth in vivo, supporting the hypothesis that similar compounds may possess potent anticancer properties .

- Thiazole Derivatives : Research has indicated that thiazole derivatives exhibit a wide spectrum of biological activities, including antitubercular effects and apoptosis inhibition . This suggests that the thiazole moiety in our compound may contribute to its overall biological efficacy.

科学研究应用

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Thiazole derivatives are known for their antitumor properties. Studies have shown that compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the thiazole moiety can enhance antitumor efficacy, with some compounds demonstrating IC50 values below 1 µg/mL against specific cancer cells .

Antimicrobial Properties

The compound has shown considerable antibacterial and antifungal activities. Thiazole derivatives have been effective against pathogens such as Staphylococcus aureus. The incorporation of electron-donating groups in the structure has been associated with increased antimicrobial potency, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

N-(4-(2-oxo-2H-chromen-3-yl)amino)ethylthiazol derivatives have been studied for their ability to inhibit various enzymes critical for the survival of pathogens and cancer cells. This inhibition disrupts essential metabolic pathways, highlighting the compound's potential as a therapeutic agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity |

|---|---|

| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |

| Electron-donating groups | Enhance antimicrobial activity |

| Substituents on phenyl rings | Affect binding affinity to target proteins |

Antitumor Efficacy

Recent studies evaluated thiazole derivatives against various cancer cell lines, revealing that specific modifications significantly enhance cytotoxicity. For example, compounds with specific substitutions at the 4-position of the phenyl ring exhibited increased effectiveness, with some showing IC50 values in the low micromolar range .

Antimicrobial Testing

The mechanisms through which these compounds exert their antimicrobial effects include:

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of coumarin-thiazole hybrids. Key structural analogs and their differences are summarized below:

Key Observations :

Comparison with Analogs :

- Analog Synthesis : Most analogs (e.g., ) use similar Hantzsch thiazole formation but vary in the final coupling step (e.g., aryl amines or hydrazines instead of pyrazine derivatives).

- Yields : Reported yields for thiazole-coumarin hybrids range from 20% to 95%, depending on substituent steric and electronic effects .

α-Glucosidase Inhibition:

- The 4-bromophenyl analog (IC50: 0.1449 µM) demonstrates potent inhibition, attributed to hydrophobic interactions with the enzyme’s active site .

- Target Compound Potential: The pyrazine group may enhance polar interactions, but activity data are lacking in the provided evidence.

Antimicrobial Activity:

- Hydrazine-carboxamide derivatives (e.g., ) show moderate antifungal activity (MIC: 12.5–50 µg/mL), with triazole-substituted variants (e.g., compound 4j) being most potent.

- Target Compound : The pyrazine moiety’s electron-deficient nature could improve membrane penetration, but antimicrobial testing is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。